Cas no 465-94-1 (LONGISPINOGENIN)

LONGISPINOGENIN 化学的及び物理的性質
名前と識別子
-
- (3beta,16beta)-16-(hydroxymethyl)olean-12-ene-3,28-diol
- (3S,4aR,5R,6aR,6bS,8S,8aR,12aS,14aR,14bR)-8,8a-Bis-hydroxymethyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-picen-3-ol
- (3S,4aR,6aR,6bS,8S,8aR,12aS,14aR,14bR)-8,8a-bis(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-ol
- LONGISPINOGENIN
- Longispinognin
- Olean-12-ene-3β,16β,28-triol
- Olean-12-ene-3,16,28-triol, (3β,16β)-
- 16-(Hydroxymethyl)olean-12-ene-3,28-diol
- DTXSID10963596
- SCHEMBL179854
- AKOS040752666
- CS-0133352
- Q27265993
- HY-133805
- Olean-12-ene-3, 16 28-triol, (3beta,16beta)-
- 71XG0082E9
- (3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol
- OLEAN-12-ENE-3.BETA.,16.BETA.,28-TRIOL
- Olean-12-ene-3,16,28-triol, (3beta,16beta)-
- Picen-3-ol, 8,8a-bis-hydroxymethyl-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-eicosahydro-, (3S,4aR,5R,6aR,6bS,8S,8aR,12aS,14aR,14bR)
- UNII-71XG0082E9
- LONGISPINOGEN
- 465-94-1
- OLEAN-12-ENE-3beta,16beta,28-TRIOL
- 8a-(Hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,8-diol
- (3beta,16beta)-Olean-12-ene-3,16 28-triol
- (3beta,16beta)-Olean-12-ene-3,16,28-triol
- primulagenin
-
- インチ: 1S/C31H52O3/c1-26(2)14-15-31(19-33)20(18-32)16-30(7)21(22(31)17-26)8-9-24-28(5)12-11-25(34)27(3,4)23(28)10-13-29(24,30)6/h8,20,22-25,32-34H,9-19H2,1-7H3/t20-,22+,23+,24-,25+,28+,29-,30-,31+/m1/s1
- InChIKey: NGJUAJNTJXNCFH-VUTUYJMDSA-N
- ほほえんだ: O[C@H]1CC[C@@]2(C)[C@H](C1(C)C)CC[C@]1(C)[C@@H]2CC=C2[C@@H]3CC(C)(C)CC[C@]3(CO)[C@@H](CO)C[C@@]12C
計算された属性
- せいみつぶんしりょう: 458.37599545g/mol
- どういたいしつりょう: 458.37599545g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 33
- 回転可能化学結合数: 1
- 複雑さ: 844
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 9
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7
- トポロジー分子極性表面積: 60.7Ų
じっけんとくせい
- 色と性状: Solid powder
LONGISPINOGENIN セキュリティ情報
- シグナルワード:Warning
- ちょぞうじょうけん:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).
LONGISPINOGENIN 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T32864-5mg |
Longispinogenin |
465-94-1 | 5mg |
¥ 7000 | 2023-09-07 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T32864-5 mg |
Longispinogenin |
465-94-1 | 5mg |
¥7000.00 | 2023-03-30 | ||
TargetMol Chemicals | T32864-5 mg |
Longispinogenin |
465-94-1 | 98% | 5mg |
¥ 7,000 | 2023-07-11 | |
TargetMol Chemicals | T32864-25mg |
Longispinogenin |
465-94-1 | 25mg |
¥ 10600 | 2024-07-20 |
LONGISPINOGENIN 関連文献
-
1. Acetonide formation from olean-12-ene-16α,28- and -16β, 28-diolsJan St. Pyrek J. Chem. Soc. Chem. Commun. 1973 787
-
2. Determination of structure and stereochemistry of tomentosic acid by X-ray crystallography. A novel mechanism for transformation of arjungenin to tomentosic acidShashi B. Mahato,Ashoke K. Nandy,Peter Luger,Manuela Weber J. Chem. Soc. Perkin Trans. 2 1990 1445
-
J. D. Connolly,R. A. Hill,B. T. Ngadjui Nat. Prod. Rep. 1994 11 91
-
4. Index pages
-
P. Pfander,H. Stoll Nat. Prod. Rep. 1991 8 69
-
7. Configuration of echinocystic and cochalic acidsRuth Segal,Fany Reicher,R. D. Youssefyeh J. Chem. Soc. Chem. Commun. 1974 481
-
8. Triterpenoid glycosides of Corchorus acutangulus Lam.Shashi B. Mahato,Bikas C. Pal J. Chem. Soc. Perkin Trans. 1 1987 629
LONGISPINOGENINに関する追加情報
Research Briefing on LONGISPINOGENIN (CAS: 465-94-1): Recent Advances and Applications in Chemical Biology and Medicine
LONGISPINOGENIN (CAS: 465-94-1) is a bioactive compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its efficacy in various disease models. This briefing provides a comprehensive overview of the latest research developments related to LONGISPINOGENIN, highlighting key findings and future directions.
One of the most notable advancements in the study of LONGISPINOGENIN is its role as a modulator of cellular signaling pathways. Research published in the past year has demonstrated its ability to interact with specific protein targets, influencing processes such as inflammation, apoptosis, and cell proliferation. These findings suggest that LONGISPINOGENIN could serve as a promising candidate for the development of novel anti-inflammatory and anti-cancer therapies. For instance, a 2023 study revealed that LONGISPINOGENIN exhibits potent inhibitory effects on NF-κB signaling, a pathway implicated in chronic inflammatory diseases and cancer progression.
In addition to its therapeutic potential, recent efforts have been directed toward improving the synthetic routes for LONGISPINOGENIN. A team of researchers has developed a more efficient and scalable synthesis method, which could facilitate its large-scale production for preclinical and clinical studies. This breakthrough addresses previous challenges related to yield and purity, paving the way for further pharmacological evaluations. The optimized synthesis also allows for the generation of analogs, enabling structure-activity relationship (SAR) studies to identify derivatives with enhanced bioactivity and reduced toxicity.
Another area of interest is the application of LONGISPINOGENIN in neurodegenerative diseases. Preliminary in vitro and in vivo studies have shown that the compound possesses neuroprotective properties, potentially through its antioxidant and anti-apoptotic effects. These findings are particularly relevant for conditions such as Alzheimer's and Parkinson's diseases, where oxidative stress and neuronal death play critical roles. While further validation is needed, these early results underscore the versatility of LONGISPINOGENIN as a multi-target therapeutic agent.
Despite these promising developments, challenges remain in the clinical translation of LONGISPINOGENIN. Issues such as bioavailability, pharmacokinetics, and potential off-target effects need to be thoroughly investigated. Ongoing research is exploring formulation strategies, including nanoparticle-based delivery systems, to enhance its stability and tissue specificity. Collaborative efforts between academia and industry will be essential to overcome these hurdles and advance LONGISPINOGENIN toward clinical trials.
In conclusion, LONGISPINOGENIN (CAS: 465-94-1) represents a compelling area of research with broad implications for chemical biology and medicine. Its diverse biological activities and recent synthetic advancements position it as a valuable scaffold for drug discovery. Future studies should focus on mechanistic elucidation, preclinical optimization, and translational research to fully realize its therapeutic potential. This briefing underscores the importance of continued investment in the study of LONGISPINOGENIN and related compounds to address unmet medical needs.
465-94-1 (LONGISPINOGENIN) 関連製品
- 2229433-24-1(2,3-difluoro-N,N-dimethyl-6-(2-nitroethyl)aniline)
- 204316-52-9(1-Butanol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-2-methyl-)
- 2171339-48-1(2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}-3-methylbutanoic acid)
- 73010-82-9(10(Z)-Heptadecenyl acetate)
- 1804857-39-3(3-(Difluoromethyl)-6-nitro-2-(trifluoromethoxy)pyridine-4-carbonyl chloride)
- 2580190-30-1(tert-butyl 5H,6H,7H,8H-imidazo1,2-apyrazine-3-carboxylate)
- 2228227-74-3(methyl 5-{1-(aminomethyl)cyclopropylmethyl}thiophene-3-carboxylate)
- 660440-57-3(4-(2-Ethoxycarbonylethyl)phenylboronic acid)
- 2503205-20-5(1-(Bromomethyl)-1-methyl-3-(trifluoromethyl)cyclobutane)
- 896337-03-4(2-{(3-chlorophenyl)methylsulfanyl}-8-methyl-4H-pyrido1,2-a1,3,5triazin-4-one)




